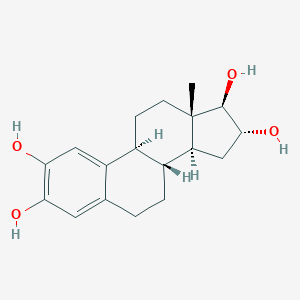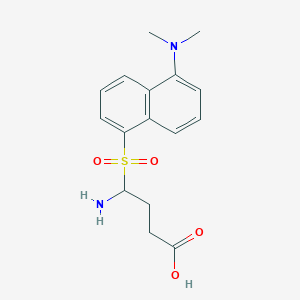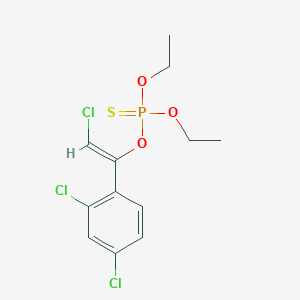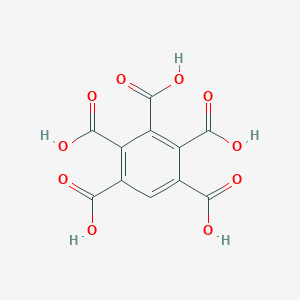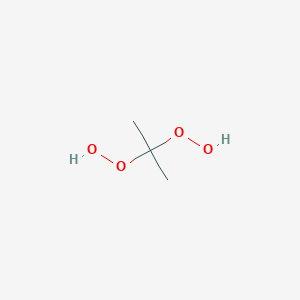
2,2-Dihydroperoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroperoxypropane (DHPP) is an organic peroxide that has gained significant interest in recent years due to its potential applications in various fields of science. DHPP is a colorless liquid that is highly reactive and can easily decompose in the presence of heat or light.
Applications De Recherche Scientifique
Oxidative Esterification and Organic Synthesis
2,2-Dihydroperoxypropane has been utilized in organic synthesis, particularly in oxidative esterification processes. Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of Urea-2,2-dihydroperoxypropane, a gem-dihydroperoxide derivative, in transforming aromatic aldehydes into benzoate derivatives. This process was achieved under mild conditions at room temperature, yielding high efficiency and short reaction times (Khosravi, Khalaji, & Naserifar, 2017).
Diverse Oxidation Reactions
In 2019, Khosravi and Naserifar expanded the application of Urea-2,2-dihydroperoxypropane (UDHPP) in various oxidative procedures. These include epoxidation of α, β-unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and several other reactions. These approaches were again notable for their mild conditions and high yields (Khosravi & Naserifar, 2019).
Reaction with Hydrogen Peroxide and Acetone
Milas and C. (1959) studied the reaction of hydrogen peroxide with acetone, forming 2,2-dihydroperoxypropane as the initial stable peroxide. This study provided insights into the behavior of this compound under different conditions, highlighting its potential in various chemical reactions (Milas & C., 1959).
Formation of Organic Peroxides
Pettinari et al. (2000) discovered an unexpected synthesis of a 1∶2 adduct involving 2,2-dihydroperoxypropane, indicating a new route to stable organic dihydroperoxides. This work highlighted the complex interactions and potential of 2,2-dihydroperoxypropane in forming novel compounds (Pettinari et al., 2000).
Spectroscopic Characterization
Maron et al. (2011) conducted spectroscopic characterization of 2,2-dihydroxypropanoic acid and its water complexes, related to 2,2-dihydroperoxypropane. This study explored the hydration of pyruvic acid in a water-restricted environment, providing further understanding of the behavior of related compounds (Maron et al., 2011).
Propriétés
Numéro CAS |
1336-17-0 |
|---|---|
Nom du produit |
2,2-Dihydroperoxypropane |
Formule moléculaire |
C3H8O4 |
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
2,2-dihydroperoxypropane |
InChI |
InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |
Clé InChI |
XJHMOGCOFPLTNG-UHFFFAOYSA-N |
SMILES |
CC(C)(OO)OO |
SMILES canonique |
CC(C)(OO)OO |
Autres numéros CAS |
1336-17-0 2614-76-8 |
Description physique |
This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |
Synonymes |
ACETONEPEROXIDES |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



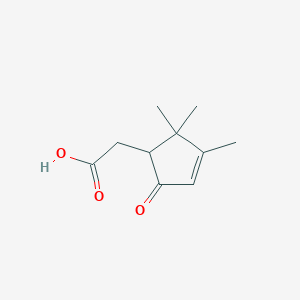
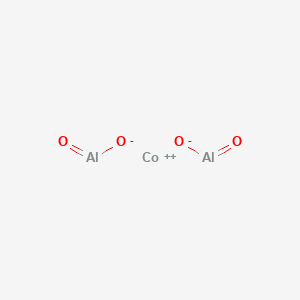
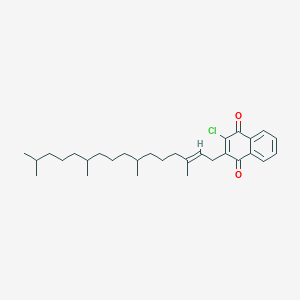
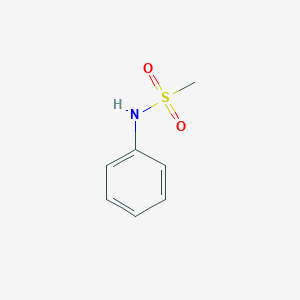
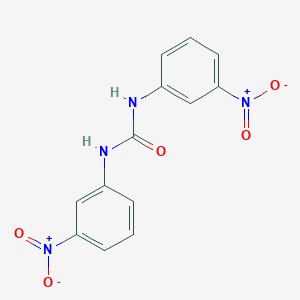
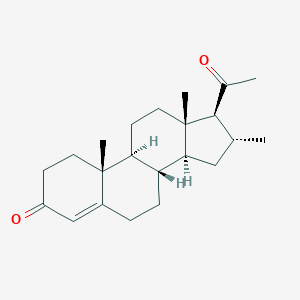
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
